

Spectroscopic Data of 6-Aminobenzothiazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Aminobenzothiazole

Cat. No.: B108611

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-aminobenzothiazole**, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format to facilitate easy interpretation and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ^1H and ^{13}C NMR provide critical information about the chemical environment of the atoms within **6-aminobenzothiazole**.

^1H NMR Data

The proton NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. The data presented below is for a closely related isomer, 2-aminobenzothiazole, and serves as a representative example of the types of signals expected for an aminobenzothiazole structure.

Table 1: ^1H NMR Spectroscopic Data of 2-Aminobenzothiazole

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.63 - 7.66	m	4H	Aromatic Protons
7.46	t, J = 7.7 Hz	2H	Aromatic Protons
7.33 - 7.37	m	2H	Aromatic Protons

Note: Data corresponds to a closely related derivative, N-phenyl-1,3-benzothiazol-2-amine, and serves as a representative example.[\[1\]](#)

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data of **6-Aminobenzothiazole**

Chemical Shift (δ) ppm	Assignment
168.0	C2
148.8	C7a
146.8	C6
133.0	C3a
122.9	C4
115.1	C5
105.8	C7

Solvent: DMSO.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of **6-Aminobenzothiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3435, 3254	Strong, Broad	N-H stretching (amine)
3043	Medium	C-H stretching (aromatic)
1615	Strong	C=N stretching (thiazole ring)
1536	Medium	C=C stretching (aromatic ring)
1235	Medium	C-S stretching

Note: Data corresponds to a closely related derivative, 6-fluoro-2-aminobenzothiazole and N-(2-Amino benzothiazole) methacrylamide copolymers.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected data for **6-aminobenzothiazole** is presented below.

Table 4: Mass Spectrometry Data of **6-Aminobenzothiazole**

m/z	Relative Intensity (%)	Assignment
150	100	[M] ⁺ (Molecular Ion)
123	-	[M - HCN] ⁺
108	-	[M - CS] ⁺
96	-	[M - C ₂ H ₂ N ₂] ⁺

Note: This data is based on the expected fragmentation pattern for aminobenzothiazoles.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and replication of spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of aminobenzothiazole derivatives is as follows:

- **Sample Preparation:** Dissolve 5-25 mg of purified **6-aminobenzothiazole** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, high-quality NMR tube.[\[1\]](#)
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts.[\[5\]](#)
- **Data Acquisition:** Acquire the ^1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. For ^{13}C NMR, a higher sample concentration (50-100 mg) and a longer acquisition time may be necessary due to the low natural abundance of the ^{13}C isotope.[\[1\]](#)
- **Data Processing:** Process the raw data using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[\[1\]](#)

IR Spectroscopy Protocol

The following is a typical procedure for obtaining an FT-IR spectrum of a solid sample:

- **Sample Preparation:** For a solid sample like **6-aminobenzothiazole**, the KBr pellet method is common. A small amount of the finely ground solid is mixed with dry potassium bromide and pressed into a thin, transparent disk.[\[6\]](#) Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid directly on the ATR crystal.[\[1\]](#)
- **Background Spectrum:** Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.[\[1\]](#)
- **Sample Spectrum:** Record the spectrum of the sample over a typical range of 4000-400 cm^{-1} .[\[1\]](#)
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[\[1\]](#)

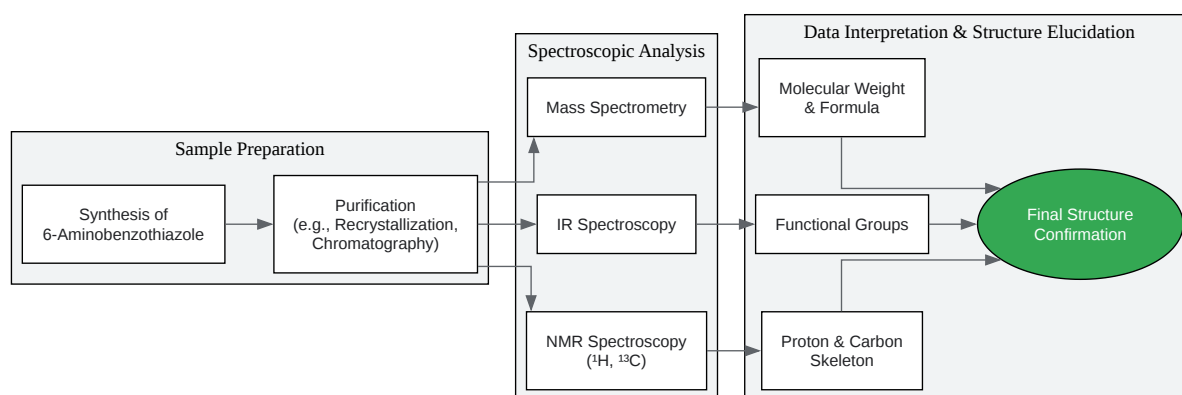
Mass Spectrometry Protocol

A general protocol for mass spectrometry analysis includes the following steps:

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]
- **Ionization:** Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common hard ionization technique that leads to fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that typically produces the molecular ion, confirming the molecular weight.[1][7]
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[8]
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.[1]

Spectroscopic Analysis Workflow

The logical workflow for the structural characterization of a compound like **6-aminobenzothiazole** using various spectroscopic methods is illustrated below.



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A logical workflow for the structural elucidation of an organic compound.

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